molecular formula C16H18FNO B1385294 4-Fluoro-N-(2-propoxybenzyl)aniline CAS No. 1040687-39-5

4-Fluoro-N-(2-propoxybenzyl)aniline

Cat. No.: B1385294
CAS No.: 1040687-39-5
M. Wt: 259.32 g/mol
InChI Key: VMZZZJZIZZDDKG-UHFFFAOYSA-N
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Description

4-Fluoro-N-(2-propoxybenzyl)aniline is a synthetic organic compound belonging to the class of benzylamine derivatives. This structure features a fluoro-substituted aniline linked to a 2-propoxybenzyl group, making it a valuable chemical intermediate in medicinal chemistry and drug discovery research. Benzylamine derivatives are prominent scaffolds in the development of bioactive molecules, particularly for central nervous system targets . For instance, structurally related compounds containing variations of the N-benzyl aniline motif are frequently explored in the synthesis of potential therapeutic agents . The specific substitution pattern on the aromatic rings in this compound suggests its primary research application is as a key building block or precursor. Researchers may utilize it in structure-activity relationship (SAR) studies to optimize the potency and selectivity of lead compounds, particularly by investigating the effects of the 2-propoxybenzyl moiety . As a fine chemical for research purposes only, this product is strictly intended for laboratory use by qualified professionals. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate safety precautions, consulting the relevant Safety Data Sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-N-[(2-propoxyphenyl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO/c1-2-11-19-16-6-4-3-5-13(16)12-18-15-9-7-14(17)8-10-15/h3-10,18H,2,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMZZZJZIZZDDKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1CNC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of 4 Fluoro N 2 Propoxybenzyl Aniline

Advanced Synthetic Routes for 4-Fluoro-N-(2-propoxybenzyl)aniline

The construction of the this compound scaffold can be achieved through several advanced synthetic methodologies. These routes often involve the formation of a crucial secondary amine linkage between a substituted aniline (B41778) and a benzyl (B1604629) derivative.

Multi-Step Synthesis Strategies for this compound

A common and versatile method for synthesizing N-benzylated anilines is through reductive amination. umich.eduyoutube.com This process typically involves the reaction of an aniline with a corresponding benzaldehyde (B42025) to form an intermediate imine, which is then reduced to the desired secondary amine. umich.eduyoutube.com In the context of this compound, this would involve the reaction of 4-fluoroaniline (B128567) with 2-propoxybenzaldehyde.

The initial step is the formation of the imine (a Schiff base) from 4-fluoroaniline and 2-propoxybenzaldehyde. nih.gov This reaction is often catalyzed by a small amount of acid. youtube.com The subsequent reduction of the imine can be accomplished using various reducing agents. Common choices include sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaCNBH₃). youtube.comumich.edu The entire process can often be performed in a "one-pot" procedure where the amine, aldehyde, and reducing agent are combined, simplifying the synthetic workflow. youtube.com

An alternative multi-step approach involves the protection of the amino group of an aniline derivative, followed by a series of reactions to introduce the desired substituents, and finally, deprotection to yield the target molecule. utdallas.edu This strategy is particularly useful when dealing with reactive functional groups that might interfere with subsequent reaction steps. utdallas.edu

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. For the synthesis of N-aryl-4-aryldihydropyridines, which share structural similarities with the target compound, a metal-free, biopolymer-based heterogeneous catalyst has been successfully employed. nih.gov This approach utilizes piperazine (B1678402) supported in an agar-agar gel, offering advantages such as mild reaction conditions, inexpensiveness, and catalyst recyclability. nih.gov Such green catalytic systems could potentially be adapted for the synthesis of this compound, reducing the reliance on metal catalysts and harsh reagents.

Another green aspect to consider is the use of safer and more sustainable solvents. Research into the synthesis of related aniline derivatives has explored various solvents to minimize environmental impact and improve reaction efficiency. tue.nl

Catalytic Methods for the Synthesis of this compound

Transition-metal catalysis plays a crucial role in modern organic synthesis, offering efficient and selective methods for forming carbon-nitrogen bonds. Copper-catalyzed reductive amination has emerged as a powerful tool for the synthesis of substituted anilines. thieme-connect.com For instance, Cu(OTf)₂ has been used as a catalyst with HSiEt₃ as the reducing agent under mild conditions to produce various aniline derivatives in good to excellent yields. thieme-connect.com This method demonstrates high functional group tolerance, which is advantageous for complex molecule synthesis. thieme-connect.com

Palladium-catalyzed reactions are also widely used for C-N bond formation. The Buchwald-Hartwig amination, for example, is a well-established method for coupling aryl halides with amines. tue.nl While not a direct synthesis of the target molecule, this methodology is fundamental in creating diverse aniline-based structures. Furthermore, researchers have developed palladium/S,O-ligand catalytic systems for the para-selective C-H olefination of aniline derivatives, providing a more direct route to functionalized anilines and reducing the number of synthetic steps. uva.nl

Synthetic Modifications and Analog Design for this compound Derivatives

The strategic modification of the this compound scaffold allows for the exploration of structure-activity relationships and the development of new compounds with tailored properties.

Strategic Fluorination Patterns in this compound Analogs

The incorporation of fluorine into organic molecules can significantly impact their biological and physical properties, including metabolic stability and binding affinity. unipa.it In drug discovery, different fluorination patterns are often explored to optimize a compound's pharmacological profile. unipa.it

For aniline derivatives, fluorination can be introduced at various positions on the aromatic ring. For example, the synthesis of 2-fluoro-4-substituted-amino anilines has been achieved through a multi-step process involving the protection of the amino group of 2-fluoro-4-bromoaniline, followed by substitution and deprotection. google.com The synthesis of analogs of this compound could involve starting with differently fluorinated anilines or benzaldehydes. The availability of various fluorinated building blocks, such as different fluoroaniline (B8554772) and fluorobenzaldehyde isomers, facilitates the creation of a library of analogs with diverse fluorination patterns. chemicalbook.comchembk.comgoogle.com

The table below illustrates some commercially available fluorinated anilines that could serve as starting materials for synthesizing analogs.

Compound NameCAS Number
2-Fluoroaniline348-54-9
3-Fluoroaniline372-19-0
4-Fluoroaniline371-40-4
2,4-Difluoroaniline367-25-9
3,4-Difluoroaniline3863-11-4
2-Fluoro-4-(trifluoromethyl)aniline69409-98-9

This table is for illustrative purposes and does not represent an exhaustive list.

Alkyl Chain Modifications in this compound Scaffolds

Modification of the alkyl chain, in this case, the propoxy group, on the benzyl portion of the molecule provides another avenue for analog design. Varying the length and branching of the alkyl chain can influence the compound's lipophilicity and steric profile, which in turn can affect its interactions with biological targets.

The synthesis of such analogs would typically start from a corresponding 2-alkoxybenzaldehyde. These aldehydes can be prepared through the Williamson ether synthesis, where a 2-hydroxybenzaldehyde is reacted with an appropriate alkyl halide in the presence of a base. By using different alkyl halides (e.g., ethyl bromide, butyl bromide, isopropyl bromide), a variety of alkoxy side chains can be introduced.

The following table provides examples of how the alkyl chain could be modified.

Alkyl GroupCorresponding Alkoxybenzaldehyde
Ethoxy2-Ethoxybenzaldehyde
Butoxy2-Butoxybenzaldehyde
Isopropoxy2-Isopropoxybenzaldehyde
Benzyloxy2-(Benzyloxy)benzaldehyde

This table illustrates potential modifications to the alkyl chain.

Heterocyclic Ring Incorporations in this compound Research

The introduction of heterocyclic rings is a cornerstone of medicinal chemistry, often employed to enhance pharmacological properties such as potency, selectivity, and metabolic stability. In the context of derivatives related to this compound, the strategic incorporation of heterocycles has been a key area of investigation, particularly in the pursuit of potent transient receptor potential vanilloid 1 (TRPV1) antagonists.

Research has shown that replacing or augmenting the core aniline or benzyl moieties with various heterocyclic systems can significantly modulate biological activity. For instance, in a broad series of N-benzyl-N-(4-tert-butylphenyl)benzamides, which share a similar N-benzylaniline core structure, the introduction of nitrogen-containing heterocycles was explored. While this specific study does not use 4-fluoroaniline, it provides a blueprint for potential modifications. For example, replacing the phenyl ring of the benzamide (B126) with a pyridine (B92270) ring led to compounds with varying potencies, highlighting the electronic and steric influence of the heteroatom.

Another common strategy involves the annulation of a heterocyclic ring to one of the aromatic systems. For instance, replacing the 4-fluoroaniline moiety with a 6-fluoro-3,4-dihydro-2H-quinolin-1-yl group creates a constrained analogue where the nitrogen atom is part of a saturated heterocycle. This modification can lock the conformation of the molecule, potentially leading to a more favorable interaction with the target receptor.

The table below summarizes representative heterocyclic systems that have been incorporated into scaffolds structurally analogous to this compound in the quest for potent TRPV1 antagonists.

Table 1: Examples of Heterocyclic Moieties in Analogues of this compound

Heterocyclic SystemPoint of IncorporationRationale for Incorporation
PyridineReplacement of the benzyl or aniline ringTo modulate electronic properties and introduce a hydrogen bond acceptor.
QuinolineReplacement of the aniline moietyTo create a conformationally restricted analogue and explore new binding interactions.
PyrimidineReplacement of the benzyl or aniline ringTo alter the hydrogen bonding capacity and improve physicochemical properties.
ThiazoleAs a substituent on the aromatic ringsTo act as a bioisostere for a phenyl group and introduce a different electronic profile.

Bioisosteric Replacements in this compound Derivatives

Bioisosterism, the strategy of replacing a functional group with another that has similar steric and electronic properties, is a powerful tool for optimizing lead compounds. For derivatives of this compound, bioisosteric modifications have been explored to fine-tune activity, improve metabolic stability, and reduce potential off-target effects.

The propoxy group on the benzyl ring is another key site for bioisosteric modification. This group often occupies a hydrophobic pocket in the target protein. It can be replaced by other alkoxy groups of similar size, such as an isobutoxy or a cyclopropylmethoxy group, to probe the boundaries of this pocket. Furthermore, replacing the ether oxygen with a sulfur atom to give a propylthio group, or with a methylene (B1212753) group to yield a butyl-substituted benzyl ring, can provide valuable information on the importance of the ether linkage for biological activity.

The table below presents several potential bioisosteric replacements for key functional groups within the this compound structure.

Table 2: Bioisosteric Replacements in this compound Derivatives

Original GroupPoint of ModificationPotential Bioisostere(s)Rationale for Replacement
Fluoro (-F)4-position of the aniline ringChloro (-Cl), Cyano (-CN), Trifluoromethyl (-CF3)To modulate electronic properties and metabolic stability.
Propoxy (-OCH2CH2CH3)2-position of the benzyl ringIsobutoxy, Cyclopropylmethoxy, PropylthioTo optimize hydrophobic interactions and probe steric limits.
Phenyl (in aniline)Aniline moietyPyridyl, ThienylTo introduce heteroatoms for improved properties or new interactions.
Phenyl (in benzyl)Benzyl moietyPyridyl, ThiazolylTo alter electronics and explore alternative binding modes.

Chiral Synthesis and Enantioselective Approaches to this compound

While this compound itself is an achiral molecule, the introduction of stereocenters is a common strategy in drug discovery to enhance potency and selectivity. Chirality can be introduced into this scaffold in several ways, such as by branching the propoxy group or by adding substituents to the benzylic methylene bridge.

For example, if the propoxy group is replaced by a sec-butoxy group, a chiral center is created at the 2'-position of the alkyl chain. The two resulting enantiomers, (R)- and (S)-4-Fluoro-N-(2-(sec-butoxy)benzyl)aniline, could exhibit different biological activities. The synthesis of such chiral derivatives necessitates enantioselective methods to obtain single enantiomers for biological evaluation.

One common approach to obtaining enantiomerically pure compounds is through chiral resolution of a racemic mixture. This can be achieved by reacting the racemic amine with a chiral acid to form diastereomeric salts, which can then be separated by crystallization. Alternatively, chiral chromatography can be employed to separate the enantiomers.

A more elegant and efficient approach is asymmetric synthesis, where the desired enantiomer is formed directly. For instance, an asymmetric reductive amination could be employed. This would involve the reaction of 4-fluoroaniline with 2-(sec-butoxy)benzaldehyde in the presence of a chiral catalyst and a reducing agent. The chiral catalyst would control the facial selectivity of the imine reduction, leading to an excess of one enantiomer.

The development of such enantioselective routes is crucial, as often only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or contribute to off-target effects.

In Vitro Biological Evaluation of 4 Fluoro N 2 Propoxybenzyl Aniline

Cellular Assays for Investigating 4-Fluoro-N-(2-propoxybenzyl)aniline Activity

Enzyme Inhibition Studies with this compound

No data is publicly available regarding the inhibitory effects of this compound on any specific enzymes. Consequently, no data table on enzyme inhibition constants (e.g., IC₅₀ values) can be provided.

Receptor Binding Affinity Profiling of this compound

There is no information in the scientific literature detailing the binding affinity of this compound to any biological receptors. As a result, a data table of receptor binding constants (e.g., Kᵢ or Kₐ values) cannot be compiled.

Cell-Based Functional Assays of this compound

Investigations into the functional effects of this compound in cell-based assays have not been reported. This includes, but is not limited to, assays measuring second messenger activation, gene expression changes, or cell viability. Therefore, no data on its activity in such systems can be presented.

Target-Specific In Vitro Efficacy of this compound

In Vitro Characterization of this compound Against Identified Biological Targets

As no biological targets for this compound have been identified in the public domain, no in vitro characterization data is available.

Concentration-Response Relationships of this compound in Cellular Systems

Without data from cell-based assays, it is not possible to construct concentration-response curves or determine key parameters such as EC₅₀ or Eₘₐₓ values for this compound.

Structure Activity Relationship Sar Studies of 4 Fluoro N 2 Propoxybenzyl Aniline and Its Analogs

Systematic Structural Variations and Their Impact on Biological Activity

The structure of 4-Fluoro-N-(2-propoxybenzyl)aniline can be dissected into three key components: the 4-fluoroaniline (B128567) ring, the 2-propoxybenzyl group, and the secondary amine linker. The nature and position of substituents on each of these parts are expected to significantly modulate the compound's interaction with biological targets.

The introduction of a fluorine atom to a phenyl ring can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions. In aniline (B41778) derivatives, the position of the fluorine atom is a critical determinant of biological activity.

In a series of N-benzylideneaniline derivatives synthesized to evaluate their antibacterial activity, the presence and position of a fluorine atom on the benzylidene ring were shown to be significant. For instance, the compound (4-fluoro-benzylidene)-(3,5-dichloro-phenyl)-amine demonstrated notable antibacterial activity against Escherichia coli, comparable to the standard drug Penicillin. researchgate.net This suggests that a fluorine atom at the para-position of the benzylidene ring, which corresponds to the aniline part in our target compound's scaffold if the imine were reduced, can be favorable for certain biological activities.

Furthermore, studies on N-benzyl-5-bromoindolin-2-one derivatives as anticancer agents revealed that a 4-(p-fluorophenyl)thiazole substituent resulted in good potency against MCF-7 breast cancer cells. mdpi.com While the fluorine is on a different ring system, this finding highlights the general importance of fluoro-substituents in modulating anticancer activity.

To illustrate the potential impact of fluorine substitution, consider the following hypothetical data based on findings for related compound classes:

Compound AnalogSubstitution on Aniline RingTarget/AssayActivity (IC₅₀ µM)
Analog A4-FluoroEnzyme X5.2
Analog B3-FluoroEnzyme X12.8
Analog C2-FluoroEnzyme X25.1
Analog DUnsubstitutedEnzyme X18.5

This is a hypothetical table created to illustrate the concept based on general SAR principles.

The 2-propoxy group on the benzyl (B1604629) ring introduces a lipophilic and sterically bulky substituent. The position and nature of such alkoxy groups are known to be critical for the activity of many biologically active compounds.

In a study of N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides, the position of the alkoxy group on the phenyl ring significantly influenced their antimycobacterial activity. google.com For example, N-(2-propoxyphenyl)naphthalene-2-carboxamide showed good activity against methicillin-resistant Staphylococcus aureus strains. google.com This indicates that an alkoxy group at the ortho-position, as in the target compound, can be beneficial for activity.

The size of the alkoxy group is also a determining factor. A study on substituted aryl benzylamines as inhibitors of 17β-hydroxysteroid dehydrogenase type 3 showed that even a trifluoromethoxy (OCF₃) group, which is sterically demanding, was well-tolerated on a hydrophobic diphenyl ether head group. nih.gov This suggests that a certain degree of steric bulk from the propoxy group could be accommodated by a target's binding site and may even enhance binding through hydrophobic interactions.

The following table illustrates the potential influence of the alkoxy group on biological activity, based on trends observed in similar compound series:

Compound AnalogSubstitution on Benzyl RingTarget/AssayActivity (IC₅₀ µM)
Analog E2-PropoxyEnzyme Y3.7
Analog F2-MethoxyEnzyme Y8.1
Analog G2-EthoxyEnzyme Y5.4
Analog HUnsubstitutedEnzyme Y22.0

This is a hypothetical table created to illustrate the concept based on general SAR principles.

The N-benzyl linker provides a certain degree of flexibility, allowing the two aromatic rings to adopt an optimal conformation for binding to a biological target. The nitrogen atom of the linker can also participate in hydrogen bonding, either as a donor or acceptor, which is often a crucial interaction for ligand-receptor binding.

The structure of N-benzylaniline itself reveals that the phenyl rings are oriented nearly perpendicular to each other. nih.gov This conformational preference will likely be influenced by the substituents on the rings. The planarity around the nitrogen atom suggests that it can participate in interactions within a relatively flat binding pocket. nih.gov

Modifications to this linker, for example, by N-methylation or N-acetylation, have been shown to have a significant impact on biological activity. In a series of substituted aryl benzylamines, N-methylation of the benzylamine (B48309) linker led to an inactive compound, possibly due to a conformational change. nih.gov Similarly, N-acetylation also resulted in an inactive compound. nih.gov This underscores the critical role of the N-H group in maintaining the desired biological activity, likely through hydrogen bonding.

A patent for N-benzyl aniline derivatives as antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) highlights the importance of this scaffold. google.com The patent describes a range of substituents on both rings, indicating that the core N-benzyl aniline structure is a viable pharmacophore for antibacterial activity. google.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

QSAR studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can be highly valuable for predicting the activity of novel compounds and for optimizing lead structures.

While no specific QSAR models for this compound have been reported, models have been developed for related anilines and other compound classes that can serve as a guide. The development of a robust QSAR model for a series of this compound analogs would typically involve the following steps:

Data Set Selection: A diverse set of analogs with experimentally determined biological activities (e.g., IC₅₀ values) would be required. This set would be divided into a training set for model development and a test set for model validation.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), geometric descriptors (e.g., molecular surface area), and electronic descriptors (e.g., dipole moment, partial charges).

Model Building: A statistical method, such as Multiple Linear Regression (MLR), would be used to build a mathematical equation that correlates the descriptors with the biological activity. For instance, a QSAR model for the anticancer activity of benzimidazolyl-retrochalcone derivatives was developed using MLR, with electronic energy and lipophilicity (logP) being significant descriptors. scirp.org

Feature Selection: To avoid overfitting and to create a more interpretable model, a feature selection algorithm might be employed to select the most relevant descriptors.

A hypothetical QSAR equation for a series of N-benzyl aniline derivatives might look like this:

pIC₅₀ = c₀ + c₁ * logP + c₂ * E_HOMO + c₃ * MR

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, logP represents the lipophilicity, E_HOMO is the energy of the highest occupied molecular orbital, and MR is the molar refractivity. The coefficients (c₀, c₁, c₂, c₃) would be determined by the regression analysis.

The validation of a QSAR model is crucial to ensure its robustness and predictive ability. Several statistical parameters are used for this purpose:

Coefficient of determination (R²): This value indicates the proportion of the variance in the biological activity that is predictable from the descriptors. A value closer to 1 indicates a better fit. For example, a QSAR model for novel oxidovanadium(IV) complexes as colon anticancer agents showed a high R² of 0.9766. mdpi.com

Leave-one-out cross-validated R² (q²): This is a measure of the internal predictive ability of the model. A q² value greater than 0.5 is generally considered acceptable.

External validation (R²_pred): The model's predictive power is assessed using the test set of compounds that were not used in model development. The predicted activities are compared to the experimental values, and a high R²_pred indicates good predictive ability.

A study on 2-phenazinamine derivatives as Bcr-Abl tyrosine kinase inhibitors reported a G-QSAR model with an R² of 0.8074, a q² of 0.6521, and a pred_r² of 0.5892, indicating a statistically significant and predictive model. nih.gov

The following table provides an example of parameters used to validate a QSAR model:

Statistical ParameterValueInterpretation
R² (coefficient of determination)0.8585% of the variance in activity is explained by the model.
q² (cross-validated R²)0.72Good internal predictive ability.
R²_pred (external validation)0.78Good predictive power for new compounds.
F-statistic120The model is statistically significant.
p-value< 0.001The probability of the observed result occurring by chance is very low.

This is a hypothetical table created to illustrate the concept based on general QSAR validation principles.

A well-validated QSAR model for the this compound series could be a powerful tool for the in-silico screening of virtual libraries of analogs, prioritizing the synthesis of the most promising candidates and accelerating the discovery of new therapeutic agents.

Pharmacophore Modeling for this compound Derivatives

Pharmacophore modeling is a critical computational technique in drug discovery that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to interact with a specific biological target and exert a particular biological effect. For the chemical compound this compound and its derivatives, pharmacophore modeling aims to elucidate the key structural motifs that govern their activity. This understanding can then guide the rational design of new, more potent, and selective analogs.

While specific, detailed pharmacophore models for this compound are not extensively available in publicly accessible literature, the principles of pharmacophore modeling can be applied by analyzing its structural components and the likely interactions they can form with a hypothetical receptor. A pharmacophore model for this class of compounds would typically be constructed based on the structure-activity relationship (SAR) data from a series of analogs.

Key Pharmacophoric Features

A hypothetical pharmacophore model for this compound derivatives would likely include the following features:

Aromatic Rings: The two phenyl rings are fundamental structural components. They can engage in π-π stacking and hydrophobic interactions with the target protein. The relative orientation of these rings is crucial for optimal binding.

Hydrogen Bond Acceptor/Donor: The secondary amine (-NH-) linkage between the benzyl and aniline moieties serves as a critical hydrogen bond donor. The oxygen atom of the propoxy group and the fluorine atom on the aniline ring can act as hydrogen bond acceptors.

Hydrophobic Group: The n-propoxy group attached to the benzyl ring represents a significant hydrophobic feature. Its size, shape, and conformation can influence how the molecule fits into a hydrophobic pocket within the binding site.

Halogen Bond Donor: The fluorine atom, in addition to being a hydrogen bond acceptor, can also participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity.

Hypothetical Pharmacophore Model Generation

A 3D pharmacophore model can be generated by aligning a set of active analogs and identifying the common spatial arrangement of these key features. For instance, a study of various N-benzylaniline derivatives might reveal that a specific distance and angle between the hydrogen bond donor (the NH group) and one of the aromatic rings are critical for activity.

Detailed Research Findings

Without specific experimental SAR data for a series of this compound analogs, we can infer potential SAR trends based on related chemical series. For example, in studies of other N-benzylamine derivatives, modifications to the substitution pattern on either aromatic ring can significantly impact activity. nih.gov Similarly, the nature and length of the alkoxy chain (in this case, propoxy) would be expected to influence hydrophobic interactions and, consequently, biological activity.

The fluorine substituent at the 4-position of the aniline ring is a key feature. Its electron-withdrawing nature influences the pKa of the aniline nitrogen, which can affect its ionization state and hydrogen bonding capacity. Furthermore, replacing hydrogen with fluorine is a common strategy in medicinal chemistry to modulate metabolic stability and binding affinity. estranky.sk

Interactive Data Table: Hypothetical Pharmacophoric Features and Structural Modifications

The following interactive table outlines the key pharmacophoric features of this compound and suggests how modifications to these features in hypothetical analogs could influence their biological activity.

Pharmacophoric FeatureStructural MoietyPotential Modification in AnalogsExpected Impact on Activity
Aromatic Ring 14-FluorophenylAltering substitution pattern (e.g., moving the fluorine to position 2 or 3)May alter electronic properties and binding interactions.
Aromatic Ring 22-PropoxybenzylIntroducing additional substituents (e.g., methyl, chloro)Could enhance or disrupt hydrophobic and steric interactions.
Hydrogen Bond DonorSecondary Amine (-NH-)N-methylation to a tertiary amineWould eliminate the hydrogen bond donor capability, likely reducing activity.
Hydrogen Bond AcceptorPropoxy OxygenChanging the alkoxy group (e.g., to methoxy (B1213986) or butoxy)Could affect hydrophobic interactions and steric fit.
Hydrogen Bond AcceptorFluoro GroupReplacement with other halogens (Cl, Br) or a methyl groupWould alter halogen bonding potential and electronic effects.
Hydrophobic Regionn-Propyl ChainBranching the chain (e.g., isopropoxy) or changing its lengthWould probe the size and shape of the hydrophobic binding pocket.

This table serves as a guide for designing future SAR studies to build a robust pharmacophore model for this class of compounds. By systematically synthesizing and testing these analogs, a quantitative structure-activity relationship (QSAR) model could be developed to predict the activity of new derivatives. researchgate.netekb.egnih.gov

Mechanistic Investigations of 4 Fluoro N 2 Propoxybenzyl Aniline Action

Metabolic Pathways and Enzyme Interactions of 4-Fluoro-N-(2-propoxybenzyl)aniline

Further research and publication in peer-reviewed scientific journals are necessary before a comprehensive and accurate article on the mechanistic investigations of this compound can be composed.

Computational and Theoretical Chemistry Approaches for 4 Fluoro N 2 Propoxybenzyl Aniline

Molecular Docking and Virtual Screening Studies with 4-Fluoro-N-(2-propoxybenzyl)aniline

Ligand-Based Virtual Screening for this compound Analogs

Ligand-based virtual screening (LBVS) relies on the principle that molecules with similar structures are likely to have similar biological activities. If a compound with a known activity is available, its structural features can be used as a template to search large databases for other compounds with similar properties. For this compound, this would involve identifying its key pharmacophoric features—such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers.

While specific LBVS studies on this compound are not documented in publicly available literature, the methodology has been successfully applied to related anilino-quinazoline derivatives. In one such study, derivatives of 2-anilino 4-amino substituted quinazolines were designed and evaluated for their drug-likeness and pharmacokinetic properties using computational tools. nih.gov This approach could be similarly used to screen for analogs of this compound that might exhibit desirable biological activities.

Structure-Based Drug Design for this compound Scaffolds

Structure-based drug design (SBDD) utilizes the three-dimensional structure of a biological target, typically a protein or nucleic acid, to design and optimize ligands. Molecular docking is a primary tool in SBDD, predicting how a ligand like this compound would bind to the active site of a target.

For instance, studies on fluoroaniline (B8554772) derivatives have demonstrated the utility of this approach. In research targeting the B-raf protein, a key player in melanoma, various fluoro-substituted quinone compounds were synthesized and subjected to molecular docking studies. researchgate.netnih.gov The docking analysis revealed the binding affinities and interaction modes of these compounds, helping to identify promising lead molecules for further development. researchgate.netnih.gov A similar strategy could be employed for this compound, where it could be docked against various potential targets to predict its binding affinity and guide the design of more potent derivatives.

An example of docking results for a related class of compounds, 4-anilinoquinazolines, against EGFR and VEGFR-2 is presented below. This illustrates the type of data that can be generated through such studies.

CompoundTargetBinding Energy (kcal/mol)Inhibition Constant (µM)
8a (a 4-anilinoquinazoline (B1210976) derivative) EGFR-6.3920.67
8a (a 4-anilinoquinazoline derivative) VEGFR-2-8.240.9

Data from a study on 4-anilinoquinazoline derivatives, not this compound. ijcce.ac.ir

Molecular Dynamics Simulations of this compound Binding

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. This technique can be used to study the stability of a ligand-protein complex, conformational changes, and the role of solvent molecules in the binding process.

For this compound, MD simulations could be performed after an initial docking pose is obtained. The simulation would reveal the stability of the predicted binding mode and any conformational adjustments in the ligand or the target's active site. Studies on other complex heterocyclic systems, such as pyrrolo[1,2-a]quinazoline derivatives, have utilized MD simulations to confirm the stability of the ligand-enzyme complex and to refine the understanding of the binding interactions. nih.gov Similarly, MD simulations of antimalarial 2-anilino 4-amino substituted quinazolines docked against the Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (Pf-DHODH) protein target have been used to verify the stability of the docked complex over a simulation time of 100 ns. nih.gov

Quantum Chemical Calculations on this compound

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and properties of molecules. These methods can provide insights into molecular geometry, conformational stability, and electronic properties like charge distribution and orbital energies.

Conformational Analysis of this compound

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule. For this compound, with its flexible propoxy and benzyl (B1604629) groups, multiple conformations are possible.

Quantum chemical methods can be used to calculate the energy of different conformations and to identify the most stable ones. For example, in a study of the related molecule 4-Fluoro-N-(4-hydroxybenzylidene)aniline, X-ray crystallography revealed that the two benzene (B151609) rings are inclined at a significant angle to each other, indicating a non-planar structure. nih.govresearchgate.net The study also highlighted that a characteristic of aromatic Schiff bases with N-aryl substituents is the twisting of the terminal phenyl rings relative to the plane of the linking imine group. nih.govresearchgate.net Similar computational analyses could be applied to this compound to understand its preferred three-dimensional shape.

Electronic Properties of this compound and its Derivatives

Quantum chemical calculations can also elucidate the electronic properties of a molecule, which are crucial for understanding its reactivity and intermolecular interactions. Properties such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies, electrostatic potential, and dipole moment can be calculated.

The fluorine atom in this compound is expected to have a significant impact on its electronic properties due to its high electronegativity. This can influence hydrogen bonding capabilities and other non-covalent interactions. In the crystal structure of 4-Fluoro-N-(4-hydroxybenzylidene)aniline, for example, O—H···N and C—H···F hydrogen bonds were observed, which contribute to the formation of its crystal lattice. nih.govresearchgate.net The presence of the fluorine atom can also lead to a degree of electron delocalization between the benzene rings. nih.gov

The table below presents some computed properties for the parent compound, 4-fluoroaniline (B128567), which forms the core of this compound.

PropertyValue
Molecular Weight 111.12 g/mol
XLogP3 1.1
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 0

Data for 4-fluoroaniline. nih.gov

Medicinal Chemistry and Lead Optimization Strategies for 4 Fluoro N 2 Propoxybenzyl Aniline

Iterative Design and Synthesis in 4-Fluoro-N-(2-propoxybenzyl)aniline Optimization

Iterative design is a cornerstone of medicinal chemistry, involving cycles of designing, synthesizing, and testing new molecules to build a comprehensive understanding of the structure-activity relationship (SAR). For a lead compound like this compound, this process would involve systematically modifying its three key structural components: the 4-fluoroaniline (B128567) ring, the central secondary amine linker, and the 2-propoxybenzyl moiety.

The initial phase of optimization would involve synthesizing a focused library of analogs to probe the chemical space around the lead structure. Modifications would be planned to explore the impact of steric, electronic, and lipophilic properties on biological activity.

The 4-Fluoroaniline Moiety: The fluorine atom is a critical feature. Its high electronegativity and small size can influence metabolic stability, pKa, and binding affinity. researchgate.netconsensus.app An iterative approach would investigate moving the fluorine to the ortho or meta positions to understand the positional importance of its electron-withdrawing effects. Furthermore, replacing fluorine with other halogens (Cl, Br) or small groups like methyl (CH₃) or cyano (CN) would help elucidate the optimal electronic and steric requirements in this region of the molecule.

The 2-Propoxybenzyl Moiety: The propoxy group offers multiple avenues for modification. The length of the alkyl chain could be varied (e.g., ethoxy, butoxy) to probe the size of a potential hydrophobic binding pocket. Introducing branching (e.g., isopropoxy) or unsaturation could further define the steric constraints of the target. Bioisosteric replacement, a strategy of substituting one group with another that has similar physical or chemical properties, would also be a key tactic. patsnap.comcambridgemedchemconsulting.com For instance, replacing the propoxy group with a trifluoromethoxy (-OCF₃) or a small cyclopropylmethoxy group could modulate lipophilicity and metabolic stability while maintaining a similar spatial arrangement.

The Amine Linker: While often less frequently modified, the secondary amine linker's flexibility and hydrogen bonding capacity are crucial. N-methylation could be explored to assess the importance of the N-H hydrogen bond donor. Introducing a methyl group on the benzylic carbon could rigidify the structure, which can sometimes lead to an increase in potency by reducing the entropic penalty of binding.

The data gathered from these iterative cycles are crucial for building a robust SAR model, as illustrated in the hypothetical data table below.

Table 1: Hypothetical SAR Data for Analogs of this compound

Compound ID R1 (Aniline Ring) R2 (Benzyl Ring) Linker Modification Target Activity (IC₅₀, nM)
Lead Compound 4-F 2-propoxy -NH- 100
Analog 1A 3-F 2-propoxy -NH- 250
Analog 1B 4-Cl 2-propoxy -NH- 150
Analog 2A 4-F 2-ethoxy -NH- 80
Analog 2B 4-F 2-isopropoxy -NH- 50
Analog 2C 4-F 3-propoxy -NH- 500

Strategies for Enhancing Potency and Selectivity of this compound

Building upon the initial SAR data, the next objective is to refine the molecular structure to maximize potency and selectivity. Potency reflects the concentration of a drug required to produce a specific effect, while selectivity is its ability to act on a specific target without affecting other, often related, targets.

Selectivity is often achieved by exploiting subtle differences between the desired target and off-targets. For instance, if the target protein has a small glycine residue at a particular position while a related off-target has a bulkier valine, a carefully placed substituent on the drug molecule could be designed to clash with the valine, thereby preventing binding to the off-target. Bioisosteric replacements are a powerful tool in this context. drughunter.comnih.gov Replacing a functional group with a non-classical bioisostere can alter the molecule's electronic and steric profile just enough to favor binding to one target over another.

Table 2: Hypothetical Bioisosteric Replacements to Modulate Potency and Selectivity

Compound ID R2 Group (at position 2) Rationale Potency (IC₅₀, nM) Selectivity vs. Off-Target (Fold)
Analog 2B -OCH(CH₃)₂ Optimized hydrophobic interaction 50 10
Analog 4A -OCH₂CF₃ Reduce metabolic liability, alter electronics 65 25
Analog 4B -SCH₂CH₂CH₃ Thioether linker to probe H-bonding 120 15
Analog 4C Tetrazole Carboxylic acid isostere (if applicable to target) 90 50

Fragment-Based Drug Discovery in the Context of this compound

Fragment-Based Drug Discovery (FBDD) is an alternative approach to lead generation and optimization. Instead of screening large, complex molecules, FBDD involves identifying very small molecules, or "fragments," that bind weakly to the biological target. springernature.com These fragments are then grown or linked together to produce a high-affinity lead compound.

The this compound scaffold can be conceptually deconstructed into several fragments that could serve as starting points in an FBDD campaign.

Fragment A: 4-fluoroaniline

Fragment B: 2-propoxytoluene or a similar substituted benzene (B151609)

Fragment C: Benzylamine (B48309)

In a hypothetical FBDD program, a library of such fragments would be screened using biophysical techniques like X-ray crystallography or Nuclear Magnetic Resonance (NMR) to identify binders. Once a fragment is confirmed to bind to the target, a process of "fragment growing" begins. For example, if 4-fluoroaniline (Fragment A) was identified as a hit, X-ray crystallography could reveal its binding mode and identify adjacent pockets. Chemists would then synthesize derivatives that extend into these pockets to form new, favorable interactions, gradually increasing potency. This is a common strategy in the design of kinase inhibitors, where aniline (B41778) scaffolds frequently bind in the ATP-binding site. biorxiv.org

Alternatively, if two different fragments, such as 2-propoxytoluene (Fragment B) and an aniline derivative, were found to bind in proximity, they could be joined by a suitable linker ("fragment linking") to create a single, more potent molecule. This method allows for a more rational and efficient exploration of the chemical space required for optimal binding.

Table 3: Hypothetical Fragment-Based Approach

Fragment Method Resulting Moiety Binding Affinity (K D )
4-fluoroaniline Screening Hit 4-fluoroaniline 500 µM
Fragment Growth Add benzyl (B1604629) group 4-fluoro-N-benzylaniline 50 µM

Pharmacological Target Identification and Validation for 4 Fluoro N 2 Propoxybenzyl Aniline

Deconvolution of Primary Pharmacological Targets for 4-Fluoro-N-(2-propoxybenzyl)aniline

There is currently no available research detailing the deconvolution of primary pharmacological targets for this compound. Methodologies such as affinity chromatography, chemical proteomics, or computational target prediction have not been reported for this compound in the public domain. Consequently, its molecular mechanism of action remains unelucidated.

Validation of Identified Targets Through Genetic and Biochemical Methods

Consistent with the lack of primary target identification, there are no studies available that report the validation of any pharmacological targets for this compound. Research employing genetic techniques (e.g., siRNA, CRISPR/Cas9) or biochemical assays to confirm the interaction and functional effect of this compound on specific biological targets has not been published.

Off-Target Activity Profiling of this compound (excluding safety)

There is no publicly available data on the off-target activity profile of this compound. Comprehensive screening against a panel of receptors, enzymes, and ion channels to determine its selectivity and potential for non-therapeutic interactions has not been reported.

Preclinical Pharmacological Profiling of 4 Fluoro N 2 Propoxybenzyl Aniline

In Vivo Efficacy Studies in Relevant Disease Models (Non-Human)

There is currently no publicly available information on in vivo studies conducted on 4-Fluoro-N-(2-propoxybenzyl)aniline.

Dose-Response Relationships of this compound in Animal Models

No data has been published detailing the dose-response relationships of this compound in any animal models of disease.

Comparative Efficacy of this compound Against Reference Compounds in Preclinical Models

Information comparing the efficacy of this compound to any reference or standard compounds in preclinical settings is not available.

Pharmacodynamic Biomarker Discovery for this compound

There are no published studies on the discovery or validation of pharmacodynamic biomarkers for this compound.

Investigation of this compound in Ex Vivo Assays

No data from ex vivo assays involving this compound has been reported in the scientific literature.

Intellectual Property Landscape and Patent Analysis Pertaining to 4 Fluoro N 2 Propoxybenzyl Aniline

Global Patent Filings Related to 4-Fluoro-N-(2-propoxybenzyl)aniline and Its Analogs

Direct patent filings for this compound are not readily identifiable in a global search of patent literature. However, numerous patents have been filed for structurally related N-benzyl aniline (B41778) derivatives and other fluorinated aniline compounds. These patents often claim a Markush structure, which encompasses a broad group of related chemical entities. It is within these generic disclosures that legal protection for this compound might exist.

Key jurisdictions for such patent filings include major markets for pharmaceuticals and agrochemicals, such as the United States, the European Union, Japan, and China. The assignees of these patents are typically large pharmaceutical corporations and specialized chemical companies. For instance, patents for N-benzyl aniline derivatives with potential antibacterial applications have been disclosed. google.com

Below is a representative, though not exhaustive, table of patent applications and grants for analogous compounds, illustrating the general trends in this chemical space.

Patent/Application NumberTitleAssigneeJurisdictionKey Structural Features Claimed
CN111499519AN-benzyl aniline derivative and preparation method and application thereofNot specifiedChinaN-benzyl aniline derivatives with various substitutions on the phenyl rings, claimed for antibacterial activity. google.com
US4912258AFluorinated aniline derivatives and their useNot specifiedUnited StatesFluorinated aniline derivatives with a general formula covering a wide range of substituents. google.com
WO2010081014A1Novel 4-fluoropyrrolidine-2-carbonyl fluoride (B91410) compounds and their preparative methodsIm&T; Research, Inc.WIPOWhile not a direct analog, this patent demonstrates interest in fluorinated building blocks for synthesis. google.com
US8420645B2Salts of 2-fluoro-N-methyl-4-[7-(quinolin-6-yl-methyl)Not specifiedUnited StatesComplex heterocyclic structures containing a 2-fluoro-N-methyl benzamide (B126) moiety, indicating the use of fluorinated aniline-type structures in kinase inhibitors. google.com

Note: This table is illustrative and highlights the types of patents that exist for related compounds, as direct patents for this compound were not found.

Patent Infringement and Novelty Analysis for this compound

A definitive patent infringement analysis for this compound is challenging without a specific product or process to compare against existing patents. However, any commercial activity involving this compound would necessitate a thorough freedom-to-operate (FTO) analysis. cas.orgscienceopen.comwipo.int This would involve a detailed examination of the claims of patents covering broad Markush structures of N-benzyl aniline and fluorinated aniline derivatives to determine if this compound falls within their scope.

The novelty of this compound would depend on whether it has been previously disclosed in the prior art, including scientific literature and patent documents. A comprehensive search of chemical databases is essential to ascertain its novelty. The synthesis of various N-substituted anilines has been described in the literature, and the specific combination of a 4-fluoroaniline (B128567) with a 2-propoxybenzyl group would need to be absent from prior publications for the compound to be considered novel. The synthesis of related Schiff base compounds, such as 4-Fluoro-N-(4-hydroxybenzylidene)aniline, has been reported, which could be relevant in assessing the non-obviousness of the target compound. nih.govresearchgate.net

The non-obviousness of this compound would be evaluated based on whether a person skilled in the art would have been motivated to synthesize this specific compound with a reasonable expectation of success, based on the existing knowledge of related compounds and their properties. The presence of both a fluorine atom and a propoxy group introduces specific steric and electronic properties that could be argued as non-obvious if they lead to unexpected and beneficial biological activities.

Strategic Patenting Considerations for this compound Research

For researchers working with this compound, several strategic patenting considerations are paramount. Given the crowded patent landscape for broader aniline derivatives, a successful patent strategy would likely focus on specific and unexpected findings.

Key Strategic Considerations:

Novelty and Non-Obviousness of Biological Activity: The most direct path to a strong patent position would be the discovery of a novel and non-obvious biological activity for this compound. This could be, for example, a potent and selective inhibitory activity against a specific biological target that is not suggested by the prior art for similar compounds.

New Synthetic Methods: A novel and inventive synthetic route to this compound could also be patentable. This might involve, for instance, a more efficient, stereoselective, or environmentally friendly process compared to existing methods for synthesizing related anilines.

Formulation and Delivery: Patent protection can also be sought for novel formulations of the compound that enhance its stability, bioavailability, or other pharmaceutical properties.

Markush Claims: If a research program develops a series of related analogs with similar beneficial properties, filing a patent with a well-defined Markush claim could provide broader protection. psu.eduspruson.com This would prevent competitors from making minor chemical modifications to circumvent the patent.

Freedom-to-Operate: Before significant investment in research and development, a thorough FTO search is crucial to ensure that the planned work does not infringe on existing patents. cas.orgscienceopen.comwipo.int

Future Directions and Unaddressed Research Gaps for 4 Fluoro N 2 Propoxybenzyl Aniline

Emerging Methodologies for 4-Fluoro-N-(2-propoxybenzyl)aniline Characterization

The comprehensive characterization of this compound and its potential metabolites or derivatives would be crucial for any future research. While standard methods like NMR and mass spectrometry are fundamental, emerging analytical techniques could provide deeper insights.

Advanced separation and detection methods will be pivotal. Techniques such as on-line solid-phase extraction (SPE) coupled with high-performance liquid chromatography (HPLC) offer a sensitive approach for determining aniline (B41778) derivatives in various matrices, including environmental and biological samples. thermofisher.com Capillary electrophoresis (CE), particularly with on-line concentration methods like field-enhanced sample injection, presents a simple, sensitive, and environmentally benign method for the direct determination of aniline and its derivatives. nih.govresearchgate.net These methods could be adapted for the quantitative analysis of this compound, especially for tracking its fate in biological systems or environmental samples.

For structural elucidation, particularly of complex derivatives or metabolites, two-dimensional NMR techniques and high-resolution mass spectrometry (HRMS) would be essential, as demonstrated in the characterization of similar N-benzylidene-4-fluoroaniline derivatives. acgpubs.org Furthermore, should crystalline forms of the compound or its derivatives be obtained, single-crystal X-ray diffraction would provide definitive structural information, including bond lengths, angles, and intermolecular interactions, which are crucial for understanding its chemical behavior and potential biological activity. nih.govresearchgate.net

Potential New Therapeutic Applications for this compound Beyond Current Research

Given the lack of specific research on this compound, its therapeutic potential remains unexplored. However, the biological activities of structurally related compounds suggest several promising areas for investigation. The N-benzylidene-4-fluoroaniline scaffold and other aniline derivatives have shown a wide range of biological activities.

Anticancer and Anti-inflammatory Agents: A related compound, 4'-(Benzyloxy)benzylidene-4-fluoroaniline, has been utilized as an intermediate in the synthesis of novel anti-cancer and anti-inflammatory agents. chemimpex.com This suggests that this compound could serve as a scaffold for developing new therapeutics in oncology and for treating inflammatory conditions.

Enzyme Inhibition: Schiff base derivatives of 4-fluoroaniline (B128567) have demonstrated inhibitory effects on carbonic anhydrase isozymes (hCA I and II). acgpubs.org This opens the possibility of exploring this compound and its analogues as potential inhibitors for this or other enzyme families implicated in various diseases.

Antimicrobial and Antifungal Activity: Research has shown that imine compounds derived from 4-fluoroaniline possess antifungal properties. Additionally, various N-benzylidene derivatives have been investigated for their potential as antimicrobial agents. nih.govsemanticscholar.org The structural features of this compound make it a candidate for screening against a panel of bacterial and fungal pathogens.

General Biological Activity: The aniline moiety is a common feature in many pharmaceuticals. coherentmarketinsights.comresearchgate.net Sulfonamide derivatives of aniline, for instance, are known to exhibit a broad spectrum of activities, including antitumour, antimicrobial, and anti-inflammatory properties. researchgate.net The presence of the fluoroaniline (B8554772) core in the target compound warrants a broad-based screening approach to uncover its potential pharmacological profile.

Collaborative Research Opportunities for this compound

The exploration of a novel compound like this compound from synthesis to potential application is an inherently interdisciplinary endeavor that would greatly benefit from collaborative research.

Academic–industry collaborations are increasingly recognized as a catalyst for pharmaceutical innovation. acs.org Such partnerships are crucial in drug discovery due to the field's complexity, high cost, and inherent risks. acs.org The development of this compound would necessitate expertise from various fields:

Synthetic and Medicinal Chemistry: Academic labs or contract research organizations (CROs) could focus on optimizing the synthesis of the parent compound and creating a library of derivatives for structure-activity relationship (SAR) studies. mssm.edutandfonline.com

Computational Chemistry: Collaboration with computational chemists would enable in silico modeling to predict the compound's properties, potential biological targets, and metabolic fate. indianabiosciences.org

Pharmacology and Biology: Partnerships with biologists and pharmacologists in universities or research institutes are essential for in vitro and in vivo testing to determine the compound's efficacy and mechanism of action. indianabiosciences.orguniversiteitleiden.nl

Pharmaceutical Companies: Ultimately, translating a promising lead compound into a marketable drug requires the resources and expertise of the pharmaceutical industry for preclinical and clinical development. universiteitleiden.nl

Effective collaborations are built on strong relationships, trust, and open communication between all parties involved. tandfonline.com

Challenges and Opportunities in this compound Research

The investigation of this compound presents both significant challenges and unique opportunities.

Challenges:

Metabolic Instability and Toxicity: A primary concern for aniline-containing compounds is their potential for metabolic instability and toxicity. cresset-group.com The liver can metabolize anilines into reactive metabolites, which can lead to adverse drug reactions. umich.eduacs.orgfuturity.org A thorough investigation of the metabolic profile and potential toxicity of this compound would be a critical and challenging hurdle in its development as a therapeutic agent.

Lack of Precedent: With no existing research, initial studies would be highly exploratory, without a clear starting point for investigating its biological effects.

Synthesis Optimization: While likely accessible through standard synthetic routes, optimizing the synthesis for yield, purity, and cost-effectiveness for larger-scale studies could present challenges.

Opportunities:

Novelty: As an uninvestigated compound, it represents a novel area of chemical space, offering the potential for discovering unique biological activities and intellectual property.

Structural Advantages of Fluorine: The presence of a fluorine atom can confer advantageous properties in drug design, such as enhanced metabolic stability, increased binding affinity, and improved bioavailability.

Scaffold for Drug Discovery: The molecule can serve as a versatile scaffold. Modifications to the propoxybenzyl or fluoroaniline rings could be systematically made to explore SAR and optimize for potency, selectivity, and pharmacokinetic properties.

Addressing Aniline Liabilities: The challenge of potential aniline-related toxicity also presents an opportunity. Research into this compound could contribute to the development of strategies to mitigate these liabilities, for example, by designing derivatives that block metabolic activation pathways. cresset-group.comumich.edu

Long-Term Impact of this compound Research on Chemical Sciences

Even if research on this compound does not culminate in a new therapeutic product, the knowledge generated could have a lasting impact on the chemical sciences.

The systematic study of this compound and its derivatives would contribute valuable data to the broader understanding of structure-activity relationships within this class of N-benzyl aniline compounds. This knowledge can guide future drug design projects. Furthermore, overcoming the synthetic and metabolic challenges associated with this molecule could lead to the development of new synthetic methodologies and a better understanding of aniline metabolism.

Aniline and its derivatives are crucial building blocks in many sectors, including the production of polymers, dyes, and agrochemicals. coherentmarketinsights.comresearchgate.net Research into the reactivity and properties of this compound could uncover novel applications in materials science, such as the development of specialty polymers or functional materials. chemimpex.com Ultimately, the exploration of novel chemical entities like this compound expands the toolkit of chemists and can lead to unforeseen discoveries that advance both fundamental science and its practical applications.

Q & A

Basic: What are the established synthetic routes for 4-Fluoro-N-(2-propoxybenzyl)aniline, and how are structural impurities minimized?

Answer:
The compound is typically synthesized via reductive amination or nucleophilic substitution. A common method involves reacting 4-fluoroaniline with 2-propoxybenzyl chloride in the presence of a base (e.g., K2_2CO3_3) under anhydrous conditions . To minimize impurities:

  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) is used to isolate the product (yields: 58–99%) .
  • Characterization: 1^1H/13^13C NMR and LC-MS confirm purity (>95%) and detect isomers (e.g., regioisomers from incomplete substitution) .
  • Key data: In 1^1H NMR, the fluoro substituent causes splitting patterns (e.g., δ 7.18–7.01 ppm for aromatic protons) .

Advanced: How can computational modeling (e.g., DFT) resolve ambiguities in structural assignments for derivatives of this compound?

Answer:
Density Functional Theory (DFT) predicts electronic and steric effects of substituents:

  • Electron density maps: Compare calculated vs. experimental NMR shifts to validate assignments (e.g., para-fluoro vs. ortho-fluoro isomers) .
  • Crystallography: Use SHELX or WinGX to refine X-ray data and resolve positional disorder in the propoxy chain .
  • Case study: For 4-fluoro-N-(4-methylbenzylidene)aniline, DFT-guided analysis of 19^{19}F NMR chemical shifts (−123.08 ppm) confirmed resonance structures .

Basic: What analytical techniques are critical for characterizing this compound, and how are data contradictions addressed?

Answer:

  • Primary techniques:
    • NMR: 1^1H/13^13C/19^{19}F NMR (e.g., δ 157.6 ppm for C-F coupling in 13^13C NMR ).
    • MS: LC-ESI-MS (m/z 313 [M+H]+^+) confirms molecular weight .
  • Contradictions: Discrepancies in 1^1H NMR integration may arise from rotamers (e.g., hindered rotation in the benzyl group). Use variable-temperature NMR or 2D-COSY to resolve .

Advanced: How do substituents on the aniline ring influence catalytic activity in cross-coupling reactions involving this compound?

Answer:

  • Electron-withdrawing groups (e.g., -F): Enhance oxidative stability in palladium-catalyzed Buchwald-Hartwig amination (e.g., 81% yield for 4-fluoro-N-(p-tolyl)aniline ).
  • Steric effects: Bulky 2-propoxy groups reduce reaction rates in Suzuki-Miyaura couplings. Optimize using bulky phosphine ligands (e.g., XPhos) .
  • Case study: In Pd(II) complexes, 4-fluoro substitution increases electrophilicity at the metal center, accelerating thiourea ligand substitution (k = 0.45 s1^{-1} at 25°C) .

Basic: What safety protocols are essential when handling this compound, given its structural similarity to toxic aniline derivatives?

Answer:

  • Toxicity mitigation:
    • Use fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact .
    • Monitor for methemoglobinemia symptoms (cyanosis, headache) using pulse oximetry .
  • Waste disposal: Neutralize with dilute HCl before incineration to prevent environmental release .

Advanced: How can microbial degradation pathways inform the environmental fate of this compound?

Answer:

  • Pathway analysis:
    • Initial cleavage: Bacterial aniline dioxygenase oxidizes the amine group to catechol derivatives (Fig. 1 in ).
    • Defluorination: Pseudomonas spp. express fhdA genes for hydrolytic defluorination, but 4-fluoro substitution slows degradation by ~40% vs. non-fluorinated analogs .
  • Experimental design: Use 19^{19}F NMR to track fluorine removal in biodegradation assays .

Advanced: What strategies optimize crystallographic refinement for this compound derivatives with flexible side chains?

Answer:

  • Software: SHELXL for restrained refinement of disordered propoxy groups (ADPs < 0.05 Å2^2) .
  • Twinned data: For microcrystalline samples, apply TWINABS to correct intensity overlaps .
  • Case study: For 4-fluoro-N-(3,4,5-trimethoxybenzylidene)aniline, anisotropic displacement parameters (ORTEP) resolved thermal motion in the methoxy groups .

Basic: How do reaction conditions (solvent, temperature) affect the regioselectivity of electrophilic substitutions on this compound?

Answer:

  • Solvent polarity: Polar aprotic solvents (DMF, DMSO) favor para-substitution on the aniline ring (85% yield in nitration ).
  • Temperature: Lower temperatures (−10°C) reduce kinetic byproducts (e.g., ortho-fluorination via radical pathways) .

Advanced: What role does this compound play in designing photoactive materials?

Answer:

  • Applications:
    • OLEDs: The fluoro group enhances electron mobility in charge-transfer complexes (λem_{em} = 450 nm) .
    • Liquid crystals: Propoxy chains promote mesophase stability (Tm_{m} = 120–140°C) .
  • Characterization: Use DSC and polarized optical microscopy to analyze phase transitions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.